N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide
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Overview
Description
N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide is a chemical compound with the empirical formula C9H12N2O4S and a molecular weight of 244.27 g/mol . It is known for its unique structure, which includes a methoxy group, a sulfamoyl group, and an acetamide group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide typically involves the reaction of 4-methoxy-3-sulfamoylbenzaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The methoxy and acetamide groups may also contribute to its overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-3-methylphenyl)acetamide
- 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide
- N-(2-Hydroxyethyl)-2-(3-methoxyphenyl)acetamide
- N-(4-Methoxy-3-nitrophenyl)acetamide
- 2-Acetylaminophenyl ether
Uniqueness
N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide is unique due to the presence of both a methoxy group and a sulfamoyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1094429-83-0 |
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Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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